2-hydroxy-N,N-dimethyl-3-nitrobenzamide
Overview
Description
2-hydroxy-N,N-dimethyl-3-nitrobenzamide is a chemical compound with the molecular formula C9H10N2O4 . It is used in scientific research and has unique properties that make it valuable for various applications, such as drug synthesis, organic reactions, and material science investigations.
Synthesis Analysis
The synthesis of this compound involves the use of palladium on activated carbon and hydrogen in ethanol . The reaction medium is stirred under 2 bar of hydrogen overnight. The reaction medium is then filtered through celite and the filtrate is evaporated to obtain the product .Molecular Structure Analysis
The molecular weight of this compound is 210.19 . The molecular structure can be represented by the formula C9H10N2O4 .Chemical Reactions Analysis
This compound is a versatile chemical compound used in various organic reactions. It is particularly useful in the synthesis of other compounds .Scientific Research Applications
Vibrational Spectrum Analysis
The study of medium strong intra- and intermolecular hydrogen bonding in nitrobenzamides, including compounds similar to 2-hydroxy-N,N-dimethyl-3-nitrobenzamide, has been facilitated by infrared spectroscopy and Car-Parrinello molecular dynamics simulation. These analyses, focusing on the O-H and N-H stretching modes, offer profound insights into the strength and nature of hydrogen bonds in the crystal phase of these compounds (Brela et al., 2012).
Synthetic Chemistry Applications
The compound has been instrumental in synthetic chemistry, especially in the preparation of quinazolin-4(3H)-ones from nitrobenzamides. A simple one-pot synthesis method uses sodium dithionite as a reducing agent, highlighting the compound's utility in creating heterocyclic compounds (Romero et al., 2013).
Organocatalysis
In organocatalysis, this compound derivatives have been explored for enantioselective aminooxygenation of oxindoles, facilitating the synthesis of 3-hydroxyoxindole derivatives. This represents a novel organocatalytic approach to synthesizing compounds with significant biological activity, avoiding the use of transition-metal catalysts (Bui et al., 2010).
Anticonvulsant Activity Studies
Research on Zn(II) and Co(II) complexes of related nitrobenzamide compounds has provided insights into their anticonvulsant activities. These studies not only elucidate the compounds' unique bonding features and physical properties but also their potential therapeutic applications (D'angelo et al., 2008).
Electochemical Studies
Electrochemical reduction studies of nitrobenzene and nitrophenol derivatives in ionic liquids have shed light on the reduction mechanisms and the influence of the ionic liquid's viscous nature on voltammetry. Such studies are crucial for understanding the electrochemical behaviors of nitroaromatic compounds (Silvester et al., 2006).
Enzymatic Nitrosation in Biosynthesis
The biosynthetic pathways involving compounds similar to this compound have been elucidated, revealing the role of copper-containing monooxygenases in C-nitrosation. This discovery expands our understanding of enzymatic functions and their application in synthesizing bioactive nitroso compounds (Noguchi et al., 2010).
Safety and Hazards
The safety information available indicates that 2-hydroxy-N,N-dimethyl-3-nitrobenzamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The signal word for this compound is “Warning” and the precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Properties
IUPAC Name |
2-hydroxy-N,N-dimethyl-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)9(13)6-4-3-5-7(8(6)12)11(14)15/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYOMZYDBIGQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463720 | |
Record name | 2-hydroxy-N,N-dimethyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66952-65-6 | |
Record name | 2-hydroxy-N,N-dimethyl-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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